molecular formula C12H10N2O B8621725 3,4-Dihydrobenzo[c][1,5]naphthyridin-2(1H)-one CAS No. 103201-14-5

3,4-Dihydrobenzo[c][1,5]naphthyridin-2(1H)-one

Cat. No. B8621725
Key on ui cas rn: 103201-14-5
M. Wt: 198.22 g/mol
InChI Key: VDMHAMDKIRNVFK-UHFFFAOYSA-N
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Patent
US04670562

Procedure details

To 300 g of vigorously stirred polyphosphoric acid warmed to 115° C., 10 g of 1,10a-dihydropyrrolo[1,2-b]isoquinoline-3,10[2H,5H]-dione oxime was added. The mixture was held at this bath temperature for 10 minutes. The internal temperature rose to 135°-140° C. The mixture was then poured into 1500 ml of ice water, and the mixture was basified with 50% NaOH to about pH=8 and the resultant crystalline precipitate was collected to give 7.14 g of crude product. Chromatography on a silica gel column, using ethyl acetate gave 4.8 g of pure product, m.p. 225° C.
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,10a-dihydropyrrolo[1,2-b]isoquinoline-3,10[2H,5H]-dione oxime
Quantity
10 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:13]2[N:4]([CH2:5][C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=3[C:12]2=O)[C:3](=[N:15]O)[CH2:2]1.[OH-:17].[Na+]>C(OCC)(=O)C>[NH:15]1[C:3](=[O:17])[CH2:2][CH2:1][C:13]2[N:4]=[CH:5][C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=3[C:12]1=2 |f:1.2|

Inputs

Step One
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1,10a-dihydropyrrolo[1,2-b]isoquinoline-3,10[2H,5H]-dione oxime
Quantity
10 g
Type
reactant
Smiles
C1CC(N2CC=3C=CC=CC3C(C21)=O)=NO
Step Three
Name
ice water
Quantity
1500 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was held at this bath
CUSTOM
Type
CUSTOM
Details
rose to 135°-140° C
CUSTOM
Type
CUSTOM
Details
the resultant crystalline precipitate was collected
CUSTOM
Type
CUSTOM
Details
to give 7.14 g of crude product

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1C=2C3=C(C=NC2CCC1=O)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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